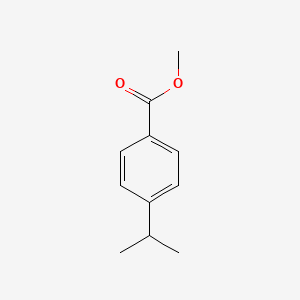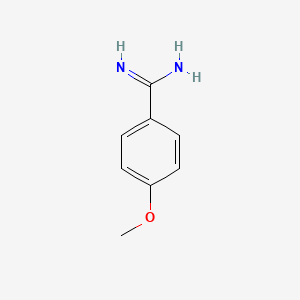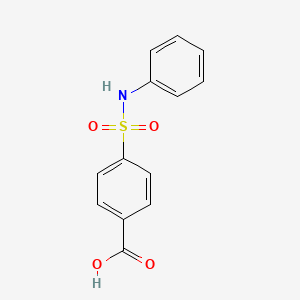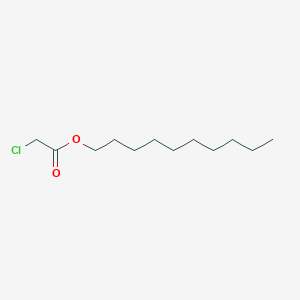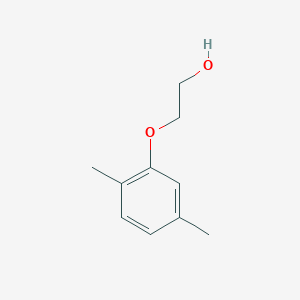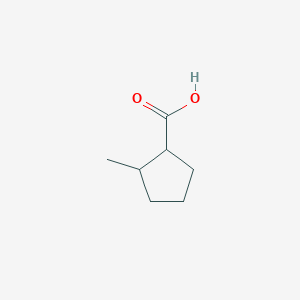
1,3-二乙酰氧基丙酮
描述
1,3-Diacetoxyacetone is a chemical compound with the molecular formula C7H10O5 and a molecular weight of 174.15 . It is a solid substance at 20°C and appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
1,3-Diacetoxyacetone can be synthesized from glycerol through acetylation with acetic acid . The diacetylglycerols obtained can be subsequently oxidized into 1,3-diacetoxyacetone under air using an AlOx-embedded copper nanoparticle catalyst .
Molecular Structure Analysis
1,3-Diacetoxyacetone contains a total of 21 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .
Chemical Reactions Analysis
1,3-Diacetoxyacetone is an acetylation agent that reacts with terminal alkynes in a chemical reaction . It is synthesized by the acetonitrile-catalyzed addition of chlorine to an iminium ion .
Physical And Chemical Properties Analysis
1,3-Diacetoxyacetone has a melting point of 47.0 to 51.0 °C . .
科学研究应用
化妆品和食品工业的微生物生产与 1,3-二乙酰氧基丙酮密切相关的 1,3-二羟基丙酮 (DHA) 广泛用于化妆品、药品和食品中。代谢工程的最新进展集中在 DHA 的微生物生产上。关键策略包括通过基因工程增强甘油脱氢酶活性,并根据特定菌株的代谢特征优化发酵过程 (Sun, Hu, Zheng, & Shen, 2010)。
化妆品行业和护肤化妆品行业大量使用 1,3-二羟基丙酮,它是无阳光美黑产品中的关键成分。已经开发出一种高通量筛选方法来有效分离产生 DHA 的细菌,从而显着提高生产效率并降低成本 (Hu & Zheng, 2009)。
高效的合成和生产方法已经开发出从甘油 1,3-二氯代林合成 1,3-二羟基丙酮的创新方法。这些方法涉及选择性氯化、氧化和羟基化等多个步骤,为 DHA 及其衍生物提供了有效的途径 (da Silva, dos Santos, da Silva, & Pereira, 2020)。
转化为有价值的化合物研究表明,使用可重复利用的非均相催化剂将甘油转化为二乙酰甘油等有价值的化合物,然后转化为 1,3-二乙酰氧基丙酮。这一过程对于可持续化学和工业应用非常重要 (Mizugaki, Arundhathi, Mitsudome, Jitsukawa, & Kaneda, 2014)。
电化学检测方法已经开发出一种有效的电化学发光方法来检测 1,3-二羟基丙酮。该方法非常灵敏,并且无需任何衍生化即可检测 DHA,为分析化学提供了潜在的应用 (Sun, Gao, Qi, Song, Hui, Liu, & Xu, 2018)。
- 对于开发具有附加功能益处的护肤产品非常重要 (Quintana, Garson, & Lasslo, 1969)。
生物质热解和催化蒸汽重整类似于 1,3-二羟基丙酮的乙偶醇已被研究为生物质热解液体催化蒸汽重整中的模型化合物。这项研究有助于了解生物质衍生化学品转化为能源和其他有价值产品的过程 (Bimbela, Oliva, Ruíz, García, & Arauzo, 2009)。
在溶解度和结晶研究中的应用已经研究了 1,3-二羟基丙酮在各种溶剂混合物中的溶解度和亚稳态区域。这项研究与化妆品行业相关,特别是用于 DHA 生产的溺出过程中,突出了了解关键成分的物理化学性质的重要性 (Zhu, Youssef, Porte, Rannou, Delplancke-Ogletree, & Lung-Somarriba, 2003)。
安全和危害
属性
IUPAC Name |
(3-acetyloxy-2-oxopropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVCVSQSQHGBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287893 | |
| Record name | 1,3-Diacetoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetoxyacetone | |
CAS RN |
6946-10-7 | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diacetoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is an example of a catalytic application of 1,3-diacetoxyacetone in organic synthesis?
A1: While the provided abstracts don't detail the use of 1,3-diacetoxyacetone as a catalyst, they do describe its synthesis. [] Specifically, 1,3-diacetoxyacetone can be synthesized through the oxidation of diacetylglycerols. This reaction is catalyzed by an AlOx-embedded copper nanoparticle catalyst under an air atmosphere. [] This highlights the compound's role as a valuable building block or intermediate in organic synthesis.
Q2: Can you provide an example of how 1,3-diacetoxyacetone is used in the study of natural product biosynthesis?
A2: The research by Maier and Gröger [] explores the biosynthesis of ergot alkaloids. While 1,3-diacetoxyacetone itself isn't a direct precursor in the pathway, it plays a crucial role in a synthetic strategy to access potential biosynthetic intermediates. Reacting 1,3-diacetoxyacetone with a specific phosphonium salt provides a dihydroxy compound that can be further modified to mimic proposed intermediates in the ergot alkaloid biosynthesis. [] This approach helps researchers understand the complex steps involved in natural product formation within organisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)
